![molecular formula C14H13N3 B2601021 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline CAS No. 1368731-77-4](/img/structure/B2601021.png)
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline
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Description
“3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline” is a chemical compound with a molecular weight of 223.28 . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecule contains a total of 35 bond(s). There are 20 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), and 1 Imidazole(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline” include a molecular weight of 223.28 . For more detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes, etc., it is recommended to refer to a reliable chemical database .Scientific Research Applications
Antibacterial Agents
Benzodiazole derivatives have been explored for their antibacterial activity. In a recent study, novel N’-arylamides containing the benzothiazole moiety were synthesized and evaluated. Among these compounds, C 3, C 5, C 9, C 13-15, and C 17 demonstrated promising activity against Staphylococcus aureus strains, with MIC values ranging from 19.7 to 24.2 μM. Notably, C 13 , which features a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus with an MIC of 13.0 μM. Additionally, C 13 displayed bactericidal activity against S. aureus ATCC 43300* .
Corrosion Inhibition
Telmisartan, a derivative of benzodiazole, has been investigated for its role as a corrosion inhibitor. Polarization studies revealed that Telmisartan acts as a cathodic-type inhibitor, effectively inhibiting mild steel corrosion by adsorbing at metallic/electrolyte interfaces .
Therapeutic Potential
Benzodiazole-containing compounds, including 1,3-diazole derivatives, exhibit diverse therapeutic potential. These compounds have been associated with activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Their versatility makes them valuable scaffolds for drug discovery .
Organic Synthesis and Materials Science
1,2,3-Triazoles, although not naturally occurring, find broad applications in various fields. These include drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .
Chemical Synthesis
Benzodiazole derivatives, such as Compound 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) , have been synthesized through reactions with other chemical compounds. These synthesized derivatives serve as building blocks for further research and applications .
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICADUXPJHXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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